{[1-(4-Fluoro-phenyl)-ethyl]-isopropyl-amino}-acetic acid
Description
{[1-(4-Fluoro-phenyl)-ethyl]-isopropyl-amino}-acetic acid is a fluorinated aromatic compound with a substituted acetic acid backbone. Its molecular formula is C₁₃H₁₆FNO₂, and it has a molecular weight of 237.28 g/mol . The structure comprises a 4-fluorophenyl group linked to an ethyl chain, an isopropyl amino group, and a carboxylic acid moiety.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)ethyl-propan-2-ylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2/c1-9(2)15(8-13(16)17)10(3)11-4-6-12(14)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNCWICKWOIFFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)C(C)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(4-Fluoro-phenyl)-ethyl]-isopropyl-amino}-acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluoro-phenyl Intermediate:
Ethylation: The fluoro-phenyl intermediate is then subjected to ethylation using ethyl halides under basic conditions.
Amination: The ethylated product undergoes amination with isopropylamine to introduce the isopropyl-amino group.
Acetylation: Finally, the compound is acetylated using acetic anhydride or acetyl chloride to form the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl chain, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the fluoro-phenyl group or the acetic acid moiety, resulting in the formation of alcohols or alkanes.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
The compound {[1-(4-Fluoro-phenyl)-ethyl]-isopropyl-amino}-acetic acid has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing insights from diverse sources while adhering to the specified guidelines.
Pharmacological Studies
The compound has shown promise as a modulator of various biological pathways, particularly in the context of receptor interactions:
- Opioid Receptor Modulation: Research indicates that compounds with similar structures may act as opioid receptor modulators, influencing pain management and addiction therapies . The specific interactions of this compound with opioid receptors warrant further investigation.
- Protein Kinase Inhibition: Studies have suggested that related compounds can modulate protein kinase activities, which play crucial roles in cellular signaling pathways associated with cancer progression . This opens avenues for exploring the compound's potential as an anticancer agent.
Synthesis and Chemical Development
The synthesis of this compound involves several key steps, including alkylation and acylation processes. These methods are critical for developing pharmaceutical intermediates and optimizing yield and purity for further applications .
Drug Formulation and Delivery
Given its structural properties, this compound may be suitable for various drug delivery systems. Its ability to interact with biological membranes can enhance bioavailability and therapeutic efficacy when formulated appropriately.
Case Study 1: Opioid Receptor Interaction
A study investigated a series of compounds structurally related to this compound for their efficacy as opioid receptor modulators. Results indicated significant binding affinity and modulation of receptor activity, suggesting potential therapeutic applications in pain management.
Case Study 2: Anticancer Activity
In another research effort, compounds similar to this one were tested for their ability to inhibit specific protein kinases involved in tumor growth. The findings demonstrated that these compounds could effectively reduce cell proliferation in vitro, highlighting their potential as anticancer agents.
Table 1: Comparison of Related Compounds
| Compound Name | Structure | Primary Application |
|---|---|---|
| This compound | Structure | Opioid modulation, anticancer |
| N-[3-fluoro-4-(methyloxy)quinolin] | Structure | Protein kinase inhibition |
| Acetic acid derivatives | Structure | Various pharmaceutical uses |
Table 2: Synthesis Steps
| Step | Description |
|---|---|
| Alkylation | Reaction of acetamidophenol with epoxide derivatives |
| Acylation | Use of acetyl halides or anhydrides for modification |
| Purification | Techniques such as crystallization or chromatography |
Mechanism of Action
The mechanism of action of {[1-(4-Fluoro-phenyl)-ethyl]-isopropyl-amino}-acetic acid involves its interaction with specific molecular targets. The fluoro-phenyl group can engage in π-π interactions with aromatic residues in proteins, while the isopropyl-amino group may form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues
The compound shares structural motifs with several pharmacologically active agents:
| Compound Name | Key Structural Features | CAS Number | Molecular Weight (g/mol) | Reported Activity/Receptor Affinity |
|---|---|---|---|---|
| {[1-(4-Fluoro-phenyl)-ethyl]-isopropyl-amino}-acetic acid | 4-Fluorophenyl, isopropyl-amino, acetic acid | 1353952-19-8* | 237.28 | Limited data; inferred CNS modulation |
| S 16924 (Clozapine analog) | 4-Fluorophenyl, pyrrolidinyl, ethanone | N/A | ~400 | High 5-HT₁A agonism, D₂/D₃ antagonism |
| Clozapine | Dibenzodiazepine, chloro-substituted | 5786-21-0 | 326.82 | High 5-HT₂A/D₂ affinity, atypical antipsychotic |
| Haloperidol | Butyrophenone, chloro-substituted | 52-86-8 | 375.87 | Potent D₂ antagonism, typical antipsychotic |
*Note: The CAS number listed here corresponds to a structurally similar compound, {Cyclopropyl-[1-(4-fluoro-phenyl)-ethyl]-amino}-acetic acid, which differs by a cyclopropyl group .
Pharmacological and Functional Comparisons
- Receptor Binding Profiles: 5-HT Receptors: Clozapine and S 16924 exhibit high affinity for 5-HT₆/5-HT₇ receptors (Kᵢ < 20 nM) and 5-HT₁A receptors (functional agonism) . In contrast, this compound lacks direct binding data, but its fluorophenyl group may confer affinity for serotonin receptors, as seen in related compounds. Dopamine Receptors: Haloperidol and clozapine show divergent D₂/D₃ receptor interactions (haloperidol: potent D₂ antagonism; clozapine: moderate D₂/D₃ antagonism) . The isopropyl-amino group in the target compound could modulate dopamine receptor interactions, though this remains speculative.
- Functional Efficacy: Antipsychotic Activity: S 16924 and clozapine inhibit locomotor hyperactivity induced by NMDA antagonists (e.g., dizocilpine) with ID₅₀ values of 0.96 mg/kg and 1.91 mg/kg, respectively . Side Effect Profiles: Haloperidol induces catalepsy at low doses (ID₅₀ = 0.04–0.63 mg/kg), whereas clozapine and S 16924 lack catalepsy even at high doses (≥80 mg/kg) . The absence of a butyrophenone or dibenzodiazepine scaffold in this compound may reduce extrapyramidal side effects.
Physicochemical and Metabolic Properties
- Metabolic Stability : Fluorine substitution often reduces metabolic degradation, as seen in fluorinated antipsychotics like S 16924 . This compound may share similar stability advantages.
Biological Activity
The compound {[1-(4-Fluoro-phenyl)-ethyl]-isopropyl-amino}-acetic acid (commonly referred to as a derivative of phenylalanine) is notable for its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound features a 4-fluorophenyl group linked to an isopropyl amino group via an ethyl chain. The presence of the fluorine atom is significant as it often enhances the biological activity of organic compounds by influencing their electronic properties and lipophilicity.
Pharmacological Effects
- Antitumor Activity : Recent studies have shown that compounds with similar structures exhibit potent antitumor effects. For instance, derivatives of quinazoline with similar substituents have been evaluated for their cytotoxicity against various cancer cell lines, demonstrating significant inhibition of tumor growth .
- Anti-inflammatory Properties : Compounds with a similar framework have been investigated for their anti-inflammatory activities. Notably, derivatives that inhibit TNF-α production have shown promising results in vitro, suggesting potential therapeutic applications in inflammatory diseases .
- Antimicrobial Activity : The compound's structural analogs have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 16 µg/mL .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various factors:
- Fluorine Substitution : The introduction of fluorine at the para position on the phenyl ring has been shown to enhance binding affinity to target proteins, thereby increasing efficacy .
- Alkyl Chain Length : Variations in the length of the alkyl chain connecting the amino group to the aromatic ring can significantly affect pharmacokinetics and bioavailability .
Case Studies
- Case Study on Antitumor Activity : A study conducted on a series of quinazoline derivatives revealed that compounds with similar structures to this compound exhibited IC50 values in the nanomolar range against A549 lung cancer cells, indicating potent antitumor activity .
- Anti-inflammatory Effects : In a model assessing TNF-α inhibition, compounds resembling this structure were tested for their ability to reduce cytokine levels in human promyelocytic cells. The most effective derivatives achieved over 70% inhibition at low concentrations .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
